molecular formula C8H16O B073200 1,2-Dimethylcyclohexanol CAS No. 1333-45-5

1,2-Dimethylcyclohexanol

Cat. No. B073200
CAS RN: 1333-45-5
M. Wt: 128.21 g/mol
InChI Key: RAZWADXTNBRANC-UHFFFAOYSA-N
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Description

1,2-Dimethylcyclohexanol is a chemical compound with the molecular formula C8H16O and a molecular weight of 128.2120 . It is also known by its IUPAC name, 1,2-dimethylcyclohexanol .


Synthesis Analysis

The synthesis of 1,2-Dimethylcyclohexanol can involve various methods. One such method involves the use of lithium aluminium tetrahydride and aluminium trichloride in diethyl ether . Another method involves the use of 1,2-dimethylcyclohexene as a starting material .


Molecular Structure Analysis

The molecular structure of 1,2-Dimethylcyclohexanol consists of a cyclohexane ring with two methyl groups (CH3) attached to the first and second carbon atoms and a hydroxyl group (OH) attached to the first carbon atom .


Chemical Reactions Analysis

1,2-Dimethylcyclohexanol can undergo various chemical reactions. For instance, it can participate in sigmatropic rearrangements, which are pericyclic reactions that provide rearranged products . It can also undergo a dehydration reaction when reacted with concentrated sulfuric acid .


Physical And Chemical Properties Analysis

1,2-Dimethylcyclohexanol has a molecular weight of 128.2120 . Its physical state can be either solid or liquid . The compound’s boiling point, critical temperature, and critical pressure are among the properties that have been critically evaluated .

Scientific Research Applications

  • Oxygen Absorption and Oxidation Products : 1,4-Dimethylcyclohexane, similar to 1,2-Dimethylcyclohexanol, absorbs oxygen and upon oxidation, produces various gases and liquid products including 1,4-dimethylcyclohexanol-1 (Chavanne & Bode, 1930).

  • Glass Transitions in Plastic Crystalline Phases : Studies on cyclo-octanol, cycloheptanol, cyanoadamantane, and cis-1,2-dimethylcyclohexane, which form plastic crystals, indicate that these substances can exhibit glass transitions at specific temperatures, studied using dielectric spectroscopy and differential scanning calorimetry (Tyagi & Murthy, 2001).

  • Microbial Transformations for Stereoselective Reduction : The plant pathogenic fungus, Glomerella cingulata, was used to investigate the microbial transformations of dimethylcyclohexanone, producing dimethylcyclohexanol with specific optical rotation, indicating enantioselective reduction (Miyazawa, Okamura, & Kameoka, 1999).

  • Chemical Shifts and Conformations : The carbon-13 chemical shifts of dimethylcyclohexanols, including 1,2-dimethylcyclohexanol, have been measured to understand their conformational peculiarities (Pehk, Kooskora, & Lippmaa, 1976).

  • Hydrogen Molecule Detachment in Irradiated 1,2-Dimethyl Cyclohexane : An EPR study on irradiated 1,2-dimethylcyclohexane at low temperatures revealed the formation of dimethylcyclohexyl radicals and dimethylcyclohexene cation radicals, showing cis-trans stereo-selectivity (Sakurai, Shiotani, & Ichikawa, 1999).

  • Catalytic Reduction : Catalytic reduction of 1,1-dimethylcyclohexanedione leads to the formation of dimethylcyclohexanol and dimethylcyclohexane (Wibaut & Gitsels, 2010).

properties

IUPAC Name

1,2-dimethylcyclohexan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O/c1-7-5-3-4-6-8(7,2)9/h7,9H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAZWADXTNBRANC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCC1(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90928047
Record name 1,2-Dimethylcyclohexan-1-ol
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Molecular Weight

128.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

1,2-Dimethylcyclohexanol

CAS RN

1333-45-5, 5402-29-9
Record name Dimethylcyclohexanol
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Record name Cyclohexanol,2-dimethyl-
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Record name 1,2-Dimethylcyclohexan-1-ol
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Record name Dimethylcyclohexanol
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Record name 1,2-dimethylcyclohexan-1-ol
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Record name 1,2-Dimethylcyclohexanol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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